molecular formula C21H17N3O2S B2517166 N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896336-96-2

N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2517166
CAS No.: 896336-96-2
M. Wt: 375.45
InChI Key: QTZJZPSZQQZOQY-UHFFFAOYSA-N
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Description

N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of S-alkylated derivatives of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction of the NO2 group to an amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various substituted phenacyl halides for S-alkylation. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and various substituted thiazolo[3,2-a]pyrimidine compounds with potential biological activities .

Scientific Research Applications

N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide include other thiazolo[3,2-a]pyrimidine derivatives, such as:

Uniqueness

This compound is unique due to its specific benzhydryl and carboxamide functional groups, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to inhibit RNase H and its diverse chemical reactivity make it a valuable compound for further research and development .

Properties

IUPAC Name

N-benzhydryl-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-14-13-24-20(26)17(12-22-21(24)27-14)19(25)23-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,18H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZJZPSZQQZOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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